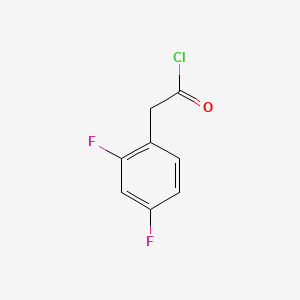

2,4-Difluorophenylacetyl chloride

説明

2,4-Difluorophenylacetyl chloride is an acyl chloride derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and an acetyl chloride functional group. This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of amides, esters, and other derivatives for pharmaceutical and agrochemical applications . The fluorine substituents impart electron-withdrawing effects, enhancing the reactivity of the carbonyl group toward nucleophilic attack.

Structure

3D Structure

特性

IUPAC Name |

2-(2,4-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYSRIJCIXHMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Isomers: Positional Effects of Fluorine Substitution

The position of fluorine atoms on the phenyl ring significantly influences the physicochemical and reactivity profiles of difluorophenylacetyl chlorides. Key comparisons include:

Key Observations :

- Electronic Effects : Fluorine at the 2- and 4-positions (ortho and para to the acetyl group) creates a strong electron-withdrawing environment, activating the carbonyl for nucleophilic substitution.

- Biological Activity: The 3,5-difluoro isomer (in DAPT) shows Notch signaling inhibition, while 2,4-difluoro derivatives may contribute to antitumor or antimicrobial agents .

Trifluoromethyl-Substituted Analog: 4-(Trifluoromethyl)phenylacetyl Chloride

This compound replaces fluorine with a trifluoromethyl (-CF₃) group at the 4-position:

| Property | 2,4-Difluorophenylacetyl Chloride | 4-(Trifluoromethyl)phenylacetyl Chloride |

|---|---|---|

| Substituent Electronic Effect | Moderate electron-withdrawing | Strong electron-withdrawing (-CF₃ > -F) |

| Reactivity | High (activated carbonyl) | Very high (enhanced electrophilicity) |

| Applications | Drug intermediates | Specialty polymers, agrochemicals |

The -CF₃ group’s stronger electron-withdrawing nature increases electrophilicity, making this compound more reactive in acylations compared to difluoro analogs .

Chlorinated Analogs: (2,4-Dichlorophenyl)methanesulfonyl Chloride

| Property | 2,4-Difluorophenylacetyl Chloride | (2,4-Dichlorophenyl)methanesulfonyl Chloride |

|---|---|---|

| Functional Group | Acetyl chloride | Sulfonyl chloride |

| Halogen Substituents | Fluorine (smaller, more electronegative) | Chlorine (larger, less electronegative) |

| Reactivity | High toward nucleophiles | High in sulfonylation reactions |

| Applications | Pharmaceuticals | Research reagents, polymer chemistry |

Chlorine’s larger size and lower electronegativity compared to fluorine reduce electronic activation but may enhance stability in certain reactions .

Nitro-Substituted Analog: 4-Fluoro-3-nitrobenzoyl Chloride

This compound combines fluorine with a nitro (-NO₂) group:

| Property | 2,4-Difluorophenylacetyl Chloride | 4-Fluoro-3-nitrobenzoyl Chloride |

|---|---|---|

| Substituent Effects | Dual fluorine activation | Stronger activation (-NO₂ > -F) |

| Reactivity | High | Extremely high |

| Applications | Drug synthesis | Explosives, dyes |

The nitro group’s strong electron-withdrawing nature makes this compound highly reactive, often used in energetic materials or dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。